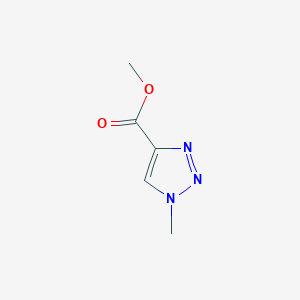

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)5(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGDTEULYQGOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504530 | |

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57362-82-0 | |

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We delve into a robust and regioselective two-step synthetic strategy, beginning with the formation of the core 1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by a targeted N-methylation. The rationale behind the choice of reagents, catalysts, and reaction conditions is discussed in detail, emphasizing the control of isomerism. Furthermore, this guide outlines a complete protocol for the structural and purity verification of the final product using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of substituted 1,2,3-triazoles.

Introduction

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and chemical biology. Its prevalence stems from its remarkable stability, its capacity to engage in hydrogen bonding, and its role as a bioisostere for amide bonds. The advent of "click chemistry," a concept introduced by K. Barry Sharpless, propelled the 1,2,3-triazole into the spotlight.[1] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly its copper(I)-catalyzed variant (CuAAC), which offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted isomer.[2][3][4]

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a derivative that combines the stable triazole core with functional handles—an ester for further modification and an N-methyl group that influences solubility and metabolic stability. This guide presents a validated pathway for its synthesis, focusing on a two-step approach that ensures high purity and isomeric control: first, the synthesis of a precursor, Methyl 1H-1,2,3-triazole-4-carboxylate, followed by a selective N-methylation.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route prioritizes control and purity. A direct one-pot cycloaddition using methyl azide and methyl propiolate could theoretically yield the product, but it often results in a difficult-to-separate mixture of N1 and N2 methylated isomers. Therefore, a more strategic approach involves creating the parent triazole ring first and then introducing the methyl group onto the nitrogen.

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate via CuAAC

The foundational step is the formation of the 1,4-disubstituted triazole ring. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice over the thermal Huisgen cycloaddition because the latter requires high temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers.[2][5] The CuAAC reaction, in contrast, is highly regioselective for the 1,4-isomer.[3][] The reaction proceeds between methyl azidoacetate and an acetylene source.

The catalytic cycle of CuAAC is a well-established mechanism.[7] It involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. This process has a significantly lower activation energy than the concerted thermal cycloaddition, allowing the reaction to proceed rapidly at room temperature.[4]

Step 2: N-Methylation and Isomer Control

With the precursor Methyl 1H-1,2,3-triazole-4-carboxylate in hand, the final step is the introduction of the methyl group onto the triazole nitrogen. The triazole ring has two potential sites for alkylation: the N1 and N2 positions. The reaction of the precursor with an alkylating agent like methyl iodide in the presence of a base leads to a mixture of products. A documented procedure shows that using potassium carbonate as the base in DMF solvent yields a separable mixture of isomers, with the N1-methylated product being a major component.[8]

The choice of a mild base like K₂CO₃ is crucial. It is strong enough to deprotonate the acidic N-H of the triazole, creating a triazolide anion, but not so strong as to cause unwanted side reactions with the ester group. Dimethylformamide (DMF) is an ideal polar aprotic solvent that facilitates this Sₙ2 reaction by solvating the potassium cation, leaving a more reactive, "naked" triazolide anion for nucleophilic attack on the methyl iodide.

Figure 1: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Organic azides, particularly low molecular weight compounds like methyl azidoacetate, are potentially explosive and should be handled with extreme care behind a safety shield in a well-ventilated fume hood.[9] Sodium azide is highly toxic.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate (Precursor)

This protocol is adapted from established CuAAC procedures.

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve methyl azidoacetate (1.0 eq) in a 1:1 mixture of water and t-butanol.

-

Acetylene Source: Add an acetylene surrogate, such as ethynyltrimethylsilane (1.1 eq), to the solution.

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.[4]

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, add a saturated solution of ammonium chloride to quench the reaction. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If a silyl-protected alkyne was used, deprotection is necessary (e.g., with TBAF). The crude product can be purified by flash column chromatography on silica gel to yield the pure precursor.

Protocol: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

This protocol is based on the method described by Kumar, et al.[8]

-

Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq, e.g., 2 g).

-

Solvent and Base: Add dry DMF (15 mL) and cool the flask to 0 °C in an ice bath. Add anhydrous potassium carbonate (K₂CO₃) (1.3 eq) to the stirring solution.

-

Alkylation: Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring until TLC analysis indicates the complete consumption of the starting material (typically 4-6 hours).

-

Workup: Evaporate the DMF under high vacuum. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting residue contains a mixture of N1 and N2 methylated isomers.[8] Separate the isomers using flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the pure Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

| Parameter | Reagent/Condition | Molar Eq. | Purpose |

| Starting Material | Methyl 1H-1,2,3-triazole-4-carboxylate | 1.0 | Triazole core for methylation |

| Alkylating Agent | Methyl Iodide (CH₃I) | 1.2 | Provides the methyl group |

| Base | Potassium Carbonate (K₂CO₃) | 1.3 | Deprotonates the triazole N-H |

| Solvent | Dimethylformamide (DMF), dry | - | Polar aprotic medium for Sₙ2 |

| Temperature | 0 °C to Room Temperature | - | Controls reaction rate |

| Reaction Time | ~5-7 hours | - | Time to completion |

| Table 1: Optimized reaction parameters for the N-methylation step. |

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Figure 2: Key techniques for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[11]

-

¹H NMR: The spectrum is expected to be simple and clean. Key signals include:

-

A singlet for the triazole ring proton (C5-H), typically in the δ 8.0-8.5 ppm region.

-

A singlet for the N-methyl protons (N1-CH₃), expected around δ 4.0-4.3 ppm.

-

A singlet for the ester methyl protons (O-CH₃), expected around δ 3.9-4.0 ppm. The clear separation of the two methyl singlets is a key indicator of the product's formation.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show all 5 unique carbon atoms:

-

The ester carbonyl carbon (C=O) around δ 160-165 ppm.

-

The two triazole ring carbons (C4 and C5), with C4 (attached to the ester) being more downfield.

-

The ester methyl carbon (O-CH₃) around δ 52-55 ppm.

-

The N-methyl carbon (N-CH₃) around δ 35-40 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]

-

~1720-1740 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ester) stretching vibration.

-

~1400-1500 cm⁻¹: Absorption bands associated with the N=N and C=N stretching vibrations of the 1,2,3-triazole ring.

-

~2950-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.

-

~3100-3150 cm⁻¹: A weak band corresponding to the C-H stretch of the triazole ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[14]

-

Molecular Ion: For C₅H₇N₃O₂, the expected exact mass is 141.0538 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value. In ESI-MS, the molecule will likely be detected as the protonated species [M+H]⁺ at m/z 142.0611.

-

Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

| Technique | Expected Data | Interpretation |

| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H), δ ~4.1 (s, 3H), δ ~3.9 (s, 3H) | Confirms triazole H, N-CH₃, and O-CH₃ environments |

| ¹³C NMR (CDCl₃) | δ ~161 (C=O), C4/C5, δ ~53 (O-CH₃), δ ~37 (N-CH₃) | Confirms all 5 unique carbons |

| IR (cm⁻¹) | ~1730 (strong), ~1450, ~2980 | Presence of ester C=O, triazole ring, and C-H bonds |

| HRMS (ESI) | m/z [M+H]⁺ = 142.0611 | Confirms molecular formula C₅H₇N₃O₂ |

| Table 2: Summary of expected analytical data for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. |

Conclusion

The synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is reliably achieved through a strategic two-step process involving a copper-catalyzed cycloaddition followed by a controlled N-methylation. This approach provides a distinct advantage over single-step methods by allowing for the isolation of the desired N1-methyl regioisomer in high purity. The comprehensive characterization protocol outlined, employing NMR, IR, and MS, serves as a self-validating system to unequivocally confirm the structure and purity of the final product. This guide provides researchers with the necessary technical details and scientific rationale to confidently synthesize and validate this valuable heterocyclic building block for applications in drug discovery and advanced material synthesis.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

-

PrepChem. (2023). Preparation of methyl 2-azidoacetate. Available at: [Link]

-

Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of methyl azidoacetate. Available at: [Link]

-

Zhang, L., et al. (2019). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chemistry – An Asian Journal. Available at: [Link]

-

ACS Publications. (2015). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]

-

Journal of the Chemical Society B. (1969). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Journal of the Chemical Society B. (1971). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Al-Saadi, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

- Google Patents. (n.d.). Method for catalytic synthesis of methyl propionate.

-

PubChem. (n.d.). Methyl 2-azidoacetate. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 1,2,3-triazole derivatives through Huisgen 1,3-dipolar cycloaddition. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Available at: [Link]

-

Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(1), 443-452. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Available at: [Link]

- Google Patents. (n.d.). Purification of triazoles.

-

Jouvin, K., et al. (2012). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Current Organic Synthesis, 9(1), 41-62. Available at: [Link]

-

Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 5, 106096-106101. Available at: [Link]

-

MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6296. Available at: [Link]

-

Wholesaler. (2023). What is Methyl propionate used for. Available at: [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991278. Available at: [Link]

-

Kumar, A., et al. (2012). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o761. Available at: [Link]

-

ResearchGate. (2021). Mechanism of reaction with methyl azidoacetate. ResearchGate. Available at: [Link]

-

IISTE. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Journal of Natural Sciences Research, 4(13). Available at: [Link]

-

LookChem. (n.d.). Methyl 2-azidoacetate. Available at: [Link]

-

MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5609. Available at: [Link]

-

Royal Society of Chemistry. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 10, 2373-2384. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: 1H and 13C NMR Data for triazole 1. Available at: [Link]

-

ChemBK. (2024). Methyl azidoacetate. Available at: [Link]

-

PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. Available at: [Link]

-

Journal of Al-Nahrain University. (2014). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University, 17(1), 69-79. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 1H-1,2,4-triazole-3-methyl formate.

Sources

- 1. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 2-azidoacetate | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 14. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Properties of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and materials science. The 1,2,3-triazole scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including antiviral and antibacterial properties.[1] This document delineates the core physicochemical properties, detailed crystallographic data, a validated synthesis protocol, and the potential applications of this specific N-methylated triazole derivative. By synthesizing crystallographic evidence with practical synthetic methodology, this guide serves as an essential resource for professionals engaged in chemical synthesis and drug discovery, offering foundational data to facilitate further research and application.

Introduction: The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring system is a privileged scaffold in modern chemistry, renowned for its chemical stability, unique electronic properties, and capacity for hydrogen bonding. These characteristics make it an ideal component in the design of bioactive molecules. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antiviral, antibacterial, antiepileptic, and antiallergic effects.[1] Furthermore, their applications extend to agrochemicals, dyes, and corrosion inhibition.[1]

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a specific, functionalized derivative within this important class. The N-methylation of the triazole ring and the presence of a methyl ester group at the 4-position provide distinct properties and reactive handles for further chemical modification. Understanding its fundamental physical and chemical characteristics is paramount for its effective utilization as a building block in the synthesis of more complex and potentially therapeutic molecules.

Nomenclature and Molecular Structure

A clear definition of the molecule's structure is the foundation of its chemical identity.

-

IUPAC Name: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

-

Chemical Formula: C₅H₇N₃O₂[1]

-

Molecular Weight: 141.14 g/mol [1]

-

CAS Number: While a specific CAS number for this isomer is not prominently available in the cited literature, it is crucial to distinguish it from its isomers and precursors.

Caption: 2D Structure of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Physicochemical Properties

This table summarizes the key physical and chemical data for the title compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF). | [1] |

| Melting Point | Not reported in the cited literature. | |

| Boiling Point | Not reported in the cited literature. |

Crystallographic and Spectroscopic Characterization

The solid-state structure of this molecule has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation and intermolecular interactions.[1]

Crystal Structure Analysis

The molecule crystallizes in a triclinic system, with an almost planar conformation, excluding the hydrogen atoms of the methyl groups.[1] This planarity is a key feature influencing its packing in the crystal lattice. The stability of the crystal structure is significantly enhanced by a network of intermolecular forces.[1]

-

C—H⋯O Hydrogen Bonds: These interactions link adjacent molecules, forming two-dimensional layers within the crystal.[1]

-

π–π Stacking Interactions: Parallel triazole rings engage in π–π stacking, with centroid-to-centroid distances of 3.685 Å and 3.697 Å, further contributing to the cohesion of the crystalline solid.[1]

The detailed crystallographic data are presented below.

| Parameter | Value | Source(s) |

| Crystal System | Triclinic | [1] |

| a | 5.697 (1) Å | [1] |

| b | 7.1314 (11) Å | [1] |

| c | 8.6825 (16) Å | [1] |

| α | 71.053 (16)° | [1] |

| β | 86.865 (15)° | [1] |

| γ | 76.528 (14)° | [1] |

| Volume (V) | 324.37 (10) ų | [1] |

| Molecules/Unit Cell (Z) | 2 | [1] |

Predicted Spectroscopic Data

While detailed experimental spectra were not provided in the primary literature, the following spectral characteristics can be predicted based on the known structure, which is a common practice for structural verification.

-

¹H NMR: Three distinct singlet signals are expected: one for the N-methyl protons (~4.0-4.3 ppm), one for the ester methyl protons (~3.9-4.0 ppm), and one for the C5-proton on the triazole ring (~8.0-8.5 ppm).

-

¹³C NMR: Signals corresponding to the N-methyl carbon, the ester methyl carbon, the ester carbonyl carbon, and the two distinct carbons of the triazole ring are anticipated.

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ester group (~1720-1740 cm⁻¹) and C=N/N=N stretching vibrations characteristic of the triazole ring.

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 141 or 142, respectively, corresponding to the molecular weight.[1]

Synthesis and Reactivity

The title compound is accessible through a straightforward N-methylation of its corresponding precursor, methyl 1H-1,2,3-triazole-4-carboxylate.

Experimental Protocol for Synthesis

The following protocol is adapted from established literature and represents a reliable method for the preparation of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.[1]

Step 1: Reaction Setup

-

In a round-bottom flask maintained under a nitrogen atmosphere, dissolve methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry dimethylformamide (DMF).

-

Cool the solution to 273 K (0 °C) using an ice bath.

Step 2: Addition of Reagents

-

To the cooled solution, add potassium carbonate (K₂CO₃, ~0.8 eq) followed by the dropwise addition of methyl iodide (CH₃I, ~0.7 eq).

-

Causality: K₂CO₃ acts as a base to deprotonate the N-H of the triazole ring, generating a nucleophilic triazolide anion. Methyl iodide serves as an electrophilic source of the methyl group for the subsequent Sₙ2 reaction. DMF is an ideal polar aprotic solvent that facilitates this type of reaction.

Step 3: Reaction Progression

-

Stir the reaction mixture at 273 K for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

Step 4: Isolation and Purification

-

Upon completion, remove the DMF under reduced pressure (in vacuo).

-

The resulting residue contains a mixture of N1 and N2 methylated isomers. Isolate the target N1 isomer (Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate) from the other isomers using column chromatography on silica gel.

Caption: Workflow for the synthesis of the title compound via N-methylation.

Applications in Research and Drug Development

The structural features of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate make it a highly valuable intermediate for synthetic chemists.

-

Scaffold for Library Synthesis: The ester functionality can be readily converted to amides, hydrazides, or reduced to an alcohol, providing a versatile handle for creating a library of derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.

-

Bioisostere: The 1,2,3-triazole ring is often used as a bioisostere for other chemical groups, such as amide bonds, to improve metabolic stability or modulate pharmacological properties.

-

Foundation for PXR Modulators: Research on closely related 1H-1,2,3-triazole-4-carboxamides has identified them as novel and potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[2] This highlights the potential of the core scaffold in developing agents to modulate drug-drug interactions or treat metabolic disorders.

Safety and Handling

Specific GHS and safety data for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate are not available in the consulted references. However, based on data for its precursors and structural isomers, it is prudent to handle this compound with care. Related triazole derivatives are often classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a well-defined crystalline compound with a planar structure stabilized by a network of hydrogen bonds and π–π stacking interactions. Its synthesis is achieved through a standard N-alkylation procedure, yielding a versatile building block for further chemical exploration. Given the established biological importance of the 1,2,3-triazole core, this compound represents a valuable starting point for the design and synthesis of novel candidates in drug discovery and materials science. This guide provides the foundational data necessary for researchers to confidently incorporate this molecule into their scientific endeavors.

References

-

Khan, F. N., Prabakaran, K., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468. [Link]

-

Dou, G. X., et al. (2014). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 57(23), 10076–10089. [Link]

Sources

"Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS number and structure"

An In-depth Technical Guide to Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole scaffold is a well-established "privileged structure" in drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character. This document details the compound's identification, synthesis, structural characterization, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block. The synthesis protocols and characterization data are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Compound Identification and Physicochemical Properties

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a disubstituted 1,2,3-triazole. The core is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[1][2] This specific isomer features a methyl ester group at the C4 position and a methyl group on the N1 nitrogen atom. This substitution pattern fixes the tautomeric form and provides a key building block for more complex molecular architectures.

Chemical Structure:

Figure 1: Chemical Structure

Figure 1: Chemical Structure

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | - |

| Molecular Formula | C₅H₇N₃O₂ | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| Physical Form | Solid (at room temperature) | [6] |

| Canonical SMILES | CN1N=NC(=C1)C(=O)OC | - |

| InChI Key | SBUXBHALPHVDFT-UHFFFAOYSA-N (for the acid) | [6] |

Synthesis and Mechanistic Considerations

The most direct and reported synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves the N-methylation of its precursor, Methyl 1H-1,2,3-triazole-4-carboxylate.[3] This reaction is a classic example of nucleophilic substitution on an alkyl halide.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 1H-1,2,3-triazole-4-carboxylate is a readily available starting material, often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][7]

-

Solvent: Dry N,N-Dimethylformamide (DMF) is used as the solvent. Its polar aprotic nature is ideal for Sₙ2 reactions, as it solvates the cation (K⁺) while leaving the triazole anion exposed and highly nucleophilic.

-

Base: Potassium carbonate (K₂CO₃) serves as a mild and cost-effective base. It is strong enough to deprotonate the acidic N-H of the triazole ring to generate the nucleophilic triazolide anion but not so strong as to risk hydrolysis of the methyl ester functional group.

-

Alkylating Agent: Methyl iodide is a highly reactive methylating agent due to the excellent leaving group ability of iodide.

-

Temperature Control: The reaction is initiated at a low temperature (273 K or 0 °C) to control the exothermic nature of the reaction and to minimize the formation of undesired side products. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[3]

Detailed Experimental Protocol: N-Methylation

The following protocol is adapted from the literature for the synthesis of the title compound.[3]

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.3 g).

-

Cool the reaction mixture to 273 K (0 °C) using an ice bath under a nitrogen atmosphere.

-

Add methyl iodide (0.98 ml) dropwise to the stirred mixture.

-

Maintain the stirring at 273 K for 1 hour.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure (in vacuo).

-

Purify the resulting residue by column chromatography to isolate the desired Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate isomer from other potential N-methylated isomers (e.g., the 2-methyl product).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Structural Characterization

Definitive structural elucidation is critical for any synthesized compound. For Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, single-crystal X-ray diffraction has provided unambiguous proof of its structure.[3]

The crystal structure reveals that the molecule has an almost planar conformation.[3] This planarity is a key feature of aromatic systems and influences how the molecule packs in the solid state and interacts with biological targets. In the crystal lattice, molecules are linked into layers by intermolecular C—H⋯O hydrogen bonds, and these layers are further stabilized by π–π stacking interactions between the triazole rings.[3]

Table 2: Single-Crystal X-ray Diffraction Data

| Parameter | Value | Reference |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a (Å) | 5.697 | [3] |

| b (Å) | 7.1314 | [3] |

| c (Å) | 8.6825 | [3] |

| α (°) ** | 71.053 | [3] |

| β (°) | 86.865 | [3] |

| γ (°) | 76.528 | [3] |

| Volume (ų) ** | 324.37 | [3] |

| Z | 2 | [3] |

Reactivity and Applications in Drug Development

The 1,2,3-triazole ring is not merely a passive linker; it is a bioisostere for amide bonds, contributing to the molecule's electronic properties and metabolic stability. Compounds containing this scaffold are associated with a wide range of biological activities, including antiviral, antibacterial, and antiallergic properties.[3]

Role as a Chemical Scaffold:

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a valuable intermediate for building more complex molecules. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (CAS 16681-71-3) or converted to amides, providing points for further diversification.[6] This allows for the systematic exploration of the chemical space around the triazole core to optimize for a desired biological activity or material property.

Caption: Role as a versatile scaffold for chemical diversification.

Safety and Handling

No specific safety data sheet (SDS) is available for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Therefore, safety information is extrapolated from its precursor, Methyl 1H-1,2,3-triazole-4-carboxylate, and related isomers. Standard laboratory precautions should be observed.

-

Hazard Classification: Likely classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9] The isomeric Methyl 1-methyl-1H-[4][6][10]triazole-3-carboxylate is also listed as harmful if swallowed.[10]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]

-

Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

Conclusion

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a structurally defined and synthetically accessible compound that holds significant promise for scientific research. Its stable, aromatic core and versatile ester functionality make it an ideal starting point for the synthesis of novel compounds in drug discovery and materials science. This guide has provided the core technical information necessary for its synthesis, characterization, and safe handling, empowering researchers to leverage this valuable molecule in their work.

References

-

Methyl 1-methyl-1H-[4][6][10]triazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

methyl 1H-1,2,3-triazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Khan, F. N., Prabakaran, K., Roopan, S. M., et al. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468. [Link]

-

Fokin, V. V., et al. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(36), 8438–8441. [Link]

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Exploring Methyl 1H-1,2,4-Triazole-3-Carboxylate: Properties and Applications. Medium. [Link]

-

Al-Azzawi, A. M., & Jaber, N. A. (2020). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Forlani, L., et al. (2020). Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). The Journal of Physical Chemistry A, 124(51), 10769–10779. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988487. [Link]

-

Kumar, R., & Chauhan, P. (2022). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Management, 6(11). [Link]

-

Hussein, J. M., & Abd-Alzahra, M. H. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series, 1032, 012048. [Link]

-

D'Souza, C., & Pandurangan, M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2704. [Link]

-

Biegańska, S. D., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6296. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | 16681-71-3 [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]

- 10. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | C5H7N3O2 | CID 19778899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

This guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in research and drug development. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and data interpretation.

Introduction

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (C₅H₇N₃O₂) is a disubstituted triazole with a molecular weight of 141.14 g/mol .[1] The 1,2,3-triazole ring is a key structural motif in many biologically active compounds, exhibiting a range of activities including antiviral, antibacterial, and antiallergic properties.[1] Accurate spectroscopic characterization is essential to confirm the regiochemistry of the N-methylation and the overall purity of the compound. This guide will walk through the synthesis and the multi-faceted spectroscopic analysis required for unambiguous structure confirmation.

Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

The synthesis of the title compound is achieved through the N-methylation of methyl 1H-1,2,3-triazole-4-carboxylate. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a base.[1]

Experimental Protocol: Synthesis

-

To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a suitable dry solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add a base such as potassium carbonate (K₂CO₃) (1.3 eq).

-

Cool the reaction mixture to 273 K (0 °C).

-

Add methyl iodide (1.0 eq) dropwise to the stirred suspension.

-

Allow the reaction to stir at 273 K for 1 hour, then warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue, which may contain a mixture of N-1 and N-2 methylated isomers, is then purified by column chromatography to isolate the desired Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.[1]

Caption: Synthetic scheme for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons (¹H) and carbons (¹³C).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte peaks.[2]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[3]

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is expected to show three distinct singlet signals, corresponding to the three different types of protons in the molecule.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.2 ppm | Singlet | 1H | Triazole ring proton (CH ) |

| ~4.1 ppm | Singlet | 3H | N-methyl protons (N-CH₃ ) |

| ~3.9 ppm | Singlet | 3H | Ester methyl protons (O-CH₃ ) |

Interpretation:

-

The downfield chemical shift of the triazole ring proton (~8.2 ppm) is characteristic of protons on electron-deficient aromatic rings.[4]

-

The N-methyl protons are expected to be slightly downfield compared to the ester methyl protons due to the direct attachment to the nitrogen atom of the triazole ring.

-

The singlet multiplicity for all signals is expected as there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ) | Assignment |

| ~161 ppm | Ester carbonyl carbon (C =O) |

| ~140 ppm | Triazole ring carbon (C -COOCH₃) |

| ~130 ppm | Triazole ring carbon (C -H) |

| ~52 ppm | Ester methyl carbon (O-C H₃) |

| ~37 ppm | N-methyl carbon (N-C H₃) |

Interpretation:

-

The ester carbonyl carbon is expected at the most downfield position due to its deshielded environment.

-

The two carbons of the triazole ring will have distinct chemical shifts, reflecting their different electronic environments.

-

The methyl carbons will appear in the upfield region of the spectrum.

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used.[5]

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.[6]

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder for analysis.[5]

-

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 cm⁻¹ | Medium | C-H stretch (triazole ring) |

| ~2950 cm⁻¹ | Medium | C-H stretch (methyl groups) |

| ~1720 cm⁻¹ | Strong | C=O stretch (ester) |

| ~1550 cm⁻¹ | Medium | C=N stretch (triazole ring) |

| ~1450 cm⁻¹ | Medium | C-H bend (methyl groups) |

| ~1250 cm⁻¹ | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption around 1720 cm⁻¹ is a clear indication of the ester carbonyl group.

-

The C-H stretching vibrations of the aromatic triazole ring and the aliphatic methyl groups will appear at their characteristic frequencies.

-

The C=N stretching of the triazole ring provides further evidence for the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).[7]

-

A detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum Data

| m/z | Interpretation |

| 141 | Molecular ion [M]⁺ |

| 110 | Loss of methoxy group [M - OCH₃]⁺ |

| 82 | Loss of ester group [M - COOCH₃]⁺ |

| 59 | Ester fragment [COOCH₃]⁺ |

Interpretation:

-

The molecular ion peak at m/z 141 confirms the molecular weight of the compound.

-

The fragmentation pattern is consistent with the structure, showing characteristic losses of the methoxy and the entire ester group. The stability of the triazole ring often leads to it being a prominent part of the observed fragments.

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. The expected spectroscopic data presented in this guide, derived from established principles and data from related compounds, serves as a reliable reference for researchers and scientists. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the advancement of research and development in fields utilizing this important class of heterocyclic compounds.

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical Sciences, 134(1).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS.

- Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Patty, C. E., & Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- Shimadzu. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- American Chemical Society. (2025).

- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.

- Shimadzu. (n.d.). Ionization Modes: EI.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from The Royal Society of Chemistry website.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 1734.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Creative Proteomics. (2019). Interpretation of Mass Spectra—EI-MS.

- The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (2010). 10α-Hydroxy-1-oxoeremophila-7(11),8(9)-dien-12,8.

- ResearchGate. (n.d.). Selvaraj ROOPAN | Associate Professor | Ph.D | Research profile - Page 3.

- ResearchGate. (n.d.). Prabakaran KAMALAKANNAN | Principal Scientist | M.Phil, Ph.D | Lupin Pharmaceuticals, Inc., Mumbai | Research and Development.

- ResearchGate. (2025). Crystal structure of 10-(3'-N-morpholinopropyl)-2-trifluoro methyl phenoxazine, C20H21F3N2O2.

- Khan, F. R. N., Kamalakannan, P., Roopan, S. M., & Akkurt, M. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1468.

-

SciELO. (n.d.). 1H-[3][4][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from SciELO website.

- PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate.

- ResearchGate. (n.d.). Venkatesha R. HATHWAR | Professor (Assistant) | PhD | Goa University, Taleigao | School of Physical and Applied Sciences | Research profile.

- Sigma-Aldrich. (n.d.). Methyl-1H-1,2,4-triazole-3-carboxylate 98%.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Journal of Physics: Conference Series, 1032, 012039.

- Biosynth. (n.d.). Methyl 1H-1,2,4-triazole-3-carboxylate.

Sources

- 1. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Solubility of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of growing interest in medicinal chemistry and materials science. As with any compound destined for use in these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates how the compound can be purified, formulated, and utilized in various applications. This technical guide provides a comprehensive overview of the solubility of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in common organic solvents, offering both theoretical predictions and a robust experimental protocol for its determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. For Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, the key features are the triazole ring, the methyl ester group, and the N-methyl substituent. These functional groups dictate the polarity, hydrogen bonding capabilities, and overall intermolecular forces that govern its interaction with various solvents.

Table 1: Physicochemical Properties of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and Related Compounds

| Property | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Methyl 1H-1,2,3-triazole-4-carboxylate[1] | Methyl 1-methyl-1H-[2]triazole-3-carboxylate[3] |

| Molecular Formula | C₅H₇N₃O₂ | C₄H₅N₃O₂ | C₄H₅N₃O₂ | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol | 127.10 g/mol | 127.10 g/mol | 141.13 g/mol |

| CAS Number | Not explicitly found | 16681-71-3 | 4967-77-5 | 57031-66-0 |

| Predicted Polarity | Polar | More Polar (due to carboxylic acid) | Polar | Polar |

The presence of three nitrogen atoms in the triazole ring and the oxygen atoms in the ester group make Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate a polar molecule. The N-methylation prevents the formation of a hydrogen bond at the N1 position, which may slightly reduce its solubility in protic solvents compared to its unmethylated counterpart. However, the lone pairs on the nitrogen and oxygen atoms can still act as hydrogen bond acceptors.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the polarity of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate suggests good solubility in polar solvents. A qualitative report for the related "Methyl 1,2,3-Triazole-4-carboxylate" indicates good solubility in highly polar solvents like acetone and dimethyl sulfoxide[4]. We can extrapolate a similar, though not identical, behavior for the N-methylated target compound.

-

High Predicted Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , and acetone . These solvents can engage in dipole-dipole interactions with the polar functional groups of the triazole.

-

Moderate to Good Predicted Solubility: In polar protic solvents like methanol , ethanol , and other short-chain alcohols. While the N-methylation removes a hydrogen bond donor site, the molecule can still accept hydrogen bonds from the solvent.

-

Low Predicted Solubility: In nonpolar solvents such as hexanes , toluene , and diethyl ether . The significant difference in polarity between the solute and these solvents will likely result in poor solvation.

Comparative Solubility Data: The Isomer Methyl 1,2,4-Triazole-3-carboxylate

A valuable point of reference is the experimentally determined solubility of a close isomer, Methyl 1,2,4-triazole-3-carboxylate. A study by Li et al. (2022) provides quantitative solubility data in 14 different organic solvents at various temperatures[2][5]. While the different placement of the nitrogen atoms in the triazole ring will influence the dipole moment and crystal lattice energy, this data offers the best available quantitative insight into how a similar molecule behaves.

Table 2: Experimental Solubility of Methyl 1,2,4-Triazole-3-carboxylate at 298.15 K (25 °C)[5]

| Solvent | Molar Fraction (x10³) | Solubility ( g/100g solvent) - Calculated |

| Methanol | 17.8 | 7.32 |

| Ethanol | 5.8 | 2.13 |

| 1-Propanol | 3.5 | 1.18 |

| 2-Propanol | 2.6 | 0.88 |

| 1-Butanol | 2.5 | 0.77 |

| Isobutyl alcohol | 1.9 | 0.58 |

| Acetonitrile | 2.4 | 1.34 |

| Acetone | 4.1 | 1.50 |

| 2-Pentanone | 3.8 | 1.13 |

| 3-Pentanone | 3.6 | 1.07 |

| 4-Methyl-2-pentanone | 2.9 | 0.79 |

| Cyclopentanone | 10.1 | 3.01 |

| Cyclohexanone | 18.2 | 5.02 |

| Tetrahydrofuran | 4.5 | 1.40 |

Calculated from molar fraction data presented in the source publication.

This data reveals that the isomer has the highest solubility in methanol and cyclohexanone[5]. The solubility in other alcohols and ketones is moderate. This information strongly supports the prediction that Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate will also exhibit a preference for polar solvents.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, direct experimental measurement is essential. The following is a robust, step-by-step protocol adapted from the gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in liquids[6].

Principle of the Gravimetric Method

A saturated solution of the compound is prepared at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined. The solubility can then be calculated.

Apparatus and Materials

-

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Jacketed glass vessel with magnetic stirrer

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Glass syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation:

-

Add an excess amount of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate to a known volume of the chosen solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

-

Equilibration:

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A duration of 24 hours is recommended.

-

Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours, ensuring the supernatant is clear.

-

-

Sampling:

-

Pre-heat a glass syringe to the experimental temperature to prevent precipitation during sampling.

-

Carefully withdraw a sample of the clear supernatant through a filter attached to the syringe.

-

Dispense a known mass of the saturated solution into a pre-weighed, clean, and dry vial. Record the total mass (vial + solution).

-

-

Analysis:

-

Place the vial in a drying oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely (e.g., 60-80 °C).

-

Dry the sample until a constant mass is achieved.

-

Allow the vial to cool to room temperature in a desiccator and then weigh it. Record the final mass (vial + dry solute).

-

-

Calculation:

-

Calculate the mass of the solute and the solvent.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Conclusion

While direct, quantitative solubility data for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is currently lacking in published literature, a strong predictive framework can be established based on its molecular structure and comparative data from its isomers. The compound is anticipated to be most soluble in polar aprotic solvents and polar protic solvents, with limited solubility in nonpolar media. For applications requiring precise solubility values, the provided gravimetric experimental protocol offers a reliable and accurate method for its determination. This guide serves as a foundational resource for researchers, enabling informed decisions in experimental design, process development, and formulation for this promising heterocyclic compound.

References

-

Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1259–1266. [Link]

-

ResearchGate. Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. [Link]

-

PubChem. methyl 1H-1,2,3-triazole-4-carboxylate. [Link]

-

Rani, P., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2691–2703. [Link]

-

Taylor & Francis Online. Determination of experiment-based Abraham model solute descriptors for compounds exhibiting potential medicinal or agricultural properties. [Link]

-

National Institutes of Health. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]

-

ResearchGate. Measurement and Correlation of the Solubility and Thermodynamic Properties of Ribavirin(II) in Nine Pure Solvents and (1-Propanol + Water) Binary Solvents. [Link]

-

National Institutes of Health. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

-

ACS Publications. Solid–Liquid Phase Equilibrium of 2-Mercapto-1,3,4-thiadiazol in Pure Organic Solvents. [Link]

-

ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]

-

World of Chemicals. Exploring Methyl 1H-1,2,4-Triazole-3-Carboxylate: Properties and Applications. [Link]

-

Solubility of Things. 1-Methyl-1,2,4-triazole. [Link]

-

Defense Technical Information Center. Solubility Report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. [Link]

-

PubChem. methyl 1H-1,2,4-triazole-3-carboxylate. [Link]

-

Scientific Research Publishing. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

- Google Patents.

Sources

- 1. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 57031-66-0|Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

"biological activity of 1,2,3-triazole derivatives"

An In-Depth Technical Guide to the Biological Activity of 1,2,3-Triazole Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The 1,2,3-triazole ring is a quintessential example of such a "privileged scaffold."[1] This five-membered nitrogen-containing heterocycle is not found in nature, yet its synthetic accessibility and unique physicochemical properties have cemented its role as a versatile building block in the development of novel therapeutic agents.[1][2]

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups, allowing for the rapid generation of diverse compound libraries.[3][5] The resulting triazole core is more than a simple linker; its stability under metabolic conditions, combined with its ability to engage in hydrogen bonding and dipole interactions, allows it to interact effectively with biological targets, often serving as a key pharmacophore.[3][5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,3-triazole derivatives. We will delve into the synthetic logic, mechanisms of action, structure-activity relationships (SAR), and the experimental validation of their therapeutic potential across several key areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications.

Part 1: Synthesis - The "Click Chemistry" Engine

The widespread investigation of 1,2,3-triazoles is inextricably linked to the efficiency of their synthesis. The CuAAC reaction is the workhorse method, enabling medicinal chemists to reliably conjugate two molecular fragments—one bearing an azide and the other a terminal alkyne.

The causality behind this choice is clear: the reaction's simplicity and robustness accelerate the drug discovery process. It allows for modular synthesis, where different azide and alkyne building blocks can be combined to rapidly generate a multitude of derivatives for biological screening.[3][7]

Caption: Fig. 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Part 2: Antimicrobial Activity

The emergence of drug-resistant pathogens presents a formidable threat to global health, necessitating the development of innovative antimicrobial agents.[8][9] 1,2,3-triazole derivatives have demonstrated significant potential as antibacterial and antifungal compounds.[9][10]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial action of triazoles is diverse. In bacteria, they can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with biofilm formation—a structured community of microorganisms that provides protection against antimicrobial agents.[11] For instance, certain triazole derivatives show potent activity against Staphylococcus aureus by not only killing the planktonic (free-floating) bacteria but also preventing biofilm formation and acting on preformed biofilms.[11]

The structure of the substituents on the triazole ring is critical for activity. Often, conjugating the triazole core with other known antimicrobial pharmacophores, such as carbohydrates or quinolones, can enhance potency and broaden the spectrum of activity.[8][12] Lipophilicity, governed by the nature of the R1 and R2 side chains (see Fig. 2), also plays a crucial role, particularly in penetrating the bacterial cell membrane.[9]

Caption: Fig. 2: General Structure-Activity Relationship (SAR) points on the 1,2,3-triazole scaffold.

Quantitative Data: Antibacterial and Antifungal Activity

The efficacy of antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC/IC₅₀) | Reference |

| 1,2,3-Triazole Glycosides | Staphylococcus aureus (Gram+) | Promising Inhibition Zones | [8] |

| 1,2,3-Triazole Glycosides | Candida albicans (Fungus) | Promising Inhibition Zones | [8] |

| DAN 49 (a 1,2,3-triazole) | Staphylococcus aureus | MIC = 128 µg/mL | [11] |

| Theophylline-Triazole Hybrid | Bacillus cereus | MIC = 0.0156 mg/mL | [10] |

| Coumarin-Triazole Hybrid | Various Fungal Species | Significant Antifungal Activity | [10] |

| Aryl-propanamide Triazoles | Candida albicans SC5314 | MIC ≤0.125 µg/mL–4.0 µg/mL | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the bacteriostatic activity of a novel 1,2,3-triazole derivative.

-

Preparation of Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium (e.g., S. aureus) from an agar plate.

-

Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The use of a standard is critical for reproducibility.

-

Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test triazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). The choice of solvent is crucial; it must not have intrinsic antimicrobial activity at the highest concentration used.

-

In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the test compound (at a starting concentration, e.g., 512 µg/mL in MHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 and 12 serve as controls.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final bacterial concentration will be ~7.5 x 10⁴ CFU/mL.

-

Well 11 (broth + inoculum) serves as the positive control for growth.

-

Well 12 (broth only) serves as the negative control (sterility check).

-

Seal the plate and incubate at 37°C for 18-24 hours. The incubation time is standardized to ensure the bacteria have entered the logarithmic growth phase in the control wells.

-

-

Result Interpretation:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This result is validated by observing robust growth in the positive control (well 11) and no growth in the negative control (well 12).

-

Part 3: Antiviral Activity

The limited availability of effective antiviral drugs fuels the search for new chemical entities capable of combating viral infections.[2] 1,2,3-triazoles have shown remarkable antiviral activity against a wide range of viruses, including influenza, HIV, hepatitis B and C, and even SARS-CoV-2.[14][15][16]

Mechanism of Action

Triazole derivatives can inhibit viral replication through various mechanisms. For influenza, some compounds have been shown to bind to and inhibit key surface proteins like hemagglutinin and neuraminidase, preventing the virus from entering host cells and spreading.[17] In the context of SARS-CoV-2, certain triazole-benzofused conjugates have demonstrated the ability to bind to the viral spike protein, which is a critical step in preventing viral entry into human cells.[16] The triazole ring can act as a bioisostere, mimicking other functional groups to fit into the active sites of viral enzymes, or as a rigid linker to correctly orient other pharmacophoric groups for optimal binding.[18]

Caption: Fig. 3: Mechanism of viral entry inhibition by a 1,2,3-triazole derivative.

Quantitative Data: Antiviral Efficacy

| Compound Class | Virus | Target | Activity (EC₅₀ / IC₅₀) | Reference |

| Lupinine-Triazole Hybrids | Influenza A (H1N1, H3N2) | Hemagglutinin, Neuraminidase | Virucidal (reduces infectivity) | [17] |

| Triazole-Benzofused Conjugate (Cmpd 9) | SARS-CoV-2 (Omicron) | Spike Protein | IC₅₀ = 75.98 nM | [16] |

| Triazole-Benzofused Conjugate (Cmpd 9) | SARS-CoV-2 (Vero E6 cells) | Viral Replication | EC₅₀ = 80.4 µg/mL | [16] |

Part 4: Anticancer Activity

The fight against cancer requires agents that can selectively target tumor cells while minimizing harm to healthy tissues.[19] 1,2,3-triazole derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[19][20] They exhibit activity against various cancer types, including lung cancer.

Mechanism of Action

The anticancer mechanisms of 1,2,3-triazoles are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.[18][21] Common mechanisms include:

-

Enzyme Inhibition: Targeting kinases, which are crucial signaling proteins often overactive in cancer.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[21]

-

Cell Cycle Arrest: Halting the cell division cycle, preventing proliferation.[10][21]

-